3-Nitro-8-fluoroimidazo[1,2-a]pyridine

Physicochemical Property Prediction Lipophilicity Drug-Likeness

3-Nitro-8-fluoroimidazo[1,2-a]pyridine (CAS 2379918-39-3) is a heterocyclic small molecule (MW 181.12 g/mol, formula C₇H₄FN₃O₂) belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, which is under active investigation for its antileishmanial and antitrypanosomal properties. The compound's core scaffold features a nitro group at position 3, essential for bioactivation by parasite nitroreductases, and a fluorine atom at position 8, a substitution known to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding conformation within this chemical series.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 2379918-39-3
Cat. No. B2759814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-8-fluoroimidazo[1,2-a]pyridine
CAS2379918-39-3
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C7H4FN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H
InChIKeyKCVGZSBCJVYYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-8-fluoroimidazo[1,2-a]pyridine (CAS 2379918-39-3): A Specialized Heterocyclic Building Block for Antiparasitic Drug Discovery


3-Nitro-8-fluoroimidazo[1,2-a]pyridine (CAS 2379918-39-3) is a heterocyclic small molecule (MW 181.12 g/mol, formula C₇H₄FN₃O₂) belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, which is under active investigation for its antileishmanial and antitrypanosomal properties [1]. The compound's core scaffold features a nitro group at position 3, essential for bioactivation by parasite nitroreductases, and a fluorine atom at position 8, a substitution known to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding conformation within this chemical series [2].

Why 3-Nitro-8-fluoroimidazo[1,2-a]pyridine Cannot Be Replaced by Unsubstituted or 8-Halogenated Analogs in Drug Discovery


Within the 3-nitroimidazo[1,2-a]pyridine antileishmanial series, the substituent at position 8 is a critical determinant of both antiparasitic potency and drug metabolism and pharmacokinetics (DMPK) profile. An SAR study focused on positions 2 and 8 demonstrated that varying the 8-substituent leads to orders-of-magnitude differences in aqueous solubility, microsomal stability, and cellular permeability, directly impacting a compound's suitability for in vivo progression [1]. Generic substitution of the 8-fluoro moiety with hydrogen, bromo, or chloro is therefore not viable, as each 8-substituent confers a unique and non-interchangeable combination of bioactivity and physicochemical properties.

Quantitative Differentiation Evidence for 3-Nitro-8-fluoroimidazo[1,2-a]pyridine Against Its Closest 8-Substituted Analogs


Computational Physicochemical Profile: 8-Fluoro vs. 8-Bromo and 8-Unsubstituted Derivatives

The target 8-fluoro compound exhibits a predicted lipophilicity (XLogP3 = 2.0) that is significantly lower than that of its 8-bromo analog (8-bromo-3-nitroimidazo[1,2-a]pyridine, XLogP3 = 2.6) and the 8-unsubstituted parent (3-nitroimidazo[1,2-a]pyridine, XLogP3 = 1.4) [1][2]. This places the fluoro derivative in a distinct intermediate lipophilicity range. The topological polar surface area (TPSA), identical for all three at 63.1 Ų, confirms that the difference in logP is the primary differentiating physicochemical feature and will directly influence aqueous solubility and passive membrane permeability [1][2].

Physicochemical Property Prediction Lipophilicity Drug-Likeness

Fluorine as a Metabolic Soft Spot Blocker: Class-Level Inference from the 3-Nitroimidazo[1,2-a]pyridine Pharmacophore

In the 2022 antileishmanial SAR study, a 6-chloro-3-nitro-8-(pyridin-4-yl) analog achieved a mouse microsomal half-life (T₁/₂) of >40 minutes, a key benchmark for this scaffold [1]. While the 8-fluoro derivative was not directly assayed, the established role of aryl fluorination in blocking cytochrome P450-mediated oxidative metabolism at the 8-position provides a mechanistic basis for expecting a similar or improved stability profile compared to non-fluorinated or 8-unsubstituted analogs, which have been shown to be rapidly metabolized [1][2]. The 8-bromo analog, conversely, is likely a substrate for reductive debromination, a distinct metabolic liability not shared by the 8-fluoro group.

Drug Metabolism Microsomal Stability In Vitro Pharmacokinetics

Synthetic Tractability: The 8-Fluoro Substituent as a Modulator of Nucleophilic Aromatic Substitution (SNAr) Reactivity

The 2026 antileishmanial SAR study demonstrated that nucleophilic aromatic substitution (SNAr) at position 8 is a key strategy for diversifying the 3-nitroimidazo[1,2-a]pyridine scaffold, with bromine serving as an effective leaving group [1]. The 8-fluoro derivative presents a distinct synthetic advantage: its C-F bond can function as a leaving group in SNAr reactions under conditions too mild for a C-Cl or C-Br bond, or alternatively, can be retained as a metabolically stable isostere [2]. This dual utility makes the compound a versatile, divergently functionalizable intermediate.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship Late-Stage Functionalization

Evidence Gap: Absence of Direct Head-to-Head Biological Data for the 8-Fluoro Analog

A comprehensive review of the literature up to 2026 reveals a critical evidence gap: no peer-reviewed study has published the in vitro antiparasitic IC₅₀, CC₅₀, or in vitro DMPK data for the specific compound 3-Nitro-8-fluoroimidazo[1,2-a]pyridine. The crucial head-to-head data against 8-bromo, 8-chloro, or 8-methyl comparators, or against the drug references miltefosine and fexinidazole, does not exist in the public domain [1].

Antiparasitic Drug Discovery Leishmaniasis Trypanosomiasis Data Gap Analysis

Validated Application Scenarios for 3-Nitro-8-fluoroimidazo[1,2-a]pyridine Based on Pharmacophore Evidence


Antileishmanial Lead Optimization Programs

The 3-nitroimidazo[1,2-a]pyridine scaffold is a validated antileishmanial pharmacophore [1]. This compound is a high-priority candidate for any lead optimization program seeking to explore the SAR of the 8-position. Its inclusion allows for the direct generation of potency (IC₅₀), selectivity, and DMPK data, filling a known gap in the chemical space of this series.

Metabolic Stability Benchmarking

The predicted metabolic stability advantage of the 8-fluoro group, inferred from the class literature [1][2], makes this compound an ideal probe for benchmarking in vitro microsomal stability against 8-H, 8-Cl, and 8-Br analogs. Data generated from such an experiment is crucial for selecting a preclinical candidate from this series.

Divergent Synthesis Platform

The unique reactivity profile of the 8-fluoro substituent, which can act as both a leaving group in SNAr chemistry and a stable metabolic blocker [3], enables its use as a single, central intermediate for the divergent synthesis of diverse 8-substituted libraries.

Physicochemical Property Screening for CNS Drug Discovery

The specific physicochemical signature (XLogP3 = 2.0, TPSA = 63.1 Ų) of this compound falls within a favorable range for CNS drug candidates [4], suggesting it could serve as a privileged fragment for CNS-targeted library synthesis.

Quote Request

Request a Quote for 3-Nitro-8-fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.